B1574994 Protein SSX4 (161-180)

Protein SSX4 (161-180)

Cat. No.: B1574994
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Protein SSX4 (161-180) is a synthetic peptide fragment corresponding to a specific region of the SSX4 protein, a member of the Cancer-Testis Antigen (CTA) family. CTAs are characterized by their restricted expression in normal adult tissues, primarily in the testis, but are often re-expressed in a variety of malignant tumors, making them promising targets for cancer immunotherapy research. This peptide is designed for use in immunological studies, particularly in the investigation of T-cell-mediated immune responses. Researchers can utilize this reagent to probe antigen-specific immune reactions, including the evaluation of T-cell activation and the development of adoptive cell transfer therapies. It is suitable for in vitro assays such as ELISpot, intracellular cytokine staining, and as a potential component in the generation of artificial antigen-presenting cells (aAPCs) for T-cell expansion. This product is supplied with a defined purity level and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

sequence

KHAWTHRLRERKQLVVYEEI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Protein SSX4 (161-180)

Origin of Product

United States

Molecular Characterization and Immunological Significance of Protein Ssx4 161 180

Identification and Mapping of Peptide SSX4 (161-180) as a T-cell Epitope

The peptide SSX4 (161-180) has been identified as a naturally processed T-cell epitope, a critical step in understanding the cellular immune response against SSX4-expressing tumors. aacrjournals.org In a study involving an ovarian cancer patient with a tumor expressing SSX4, circulating lymphocytes were analyzed for their reactivity to the SSX4 protein. This led to the discovery of two CD4+ T-cell epitopes within the SSX4 protein sequence, one of which was the 161-180 region. aacrjournals.org Similarly, in melanoma patients, reactivity towards the overlapping peptide SSX4 (151-170) and the SSX4 (161-180) peptide was observed, further cementing its role as a target for the immune system. aai.org

Methodologies Employed for Epitope Discovery and Validation

The identification and validation of SSX4 (161-180) as a T-cell epitope involved a multi-step process. A common approach begins with the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from cancer patients with a pool of overlapping synthetic peptides that span the entire protein sequence of the target antigen, in this case, SSX4. aacrjournals.orgaai.org

Key Methodologies:

Peptide Libraries: Synthetic peptide libraries, consisting of overlapping peptides (e.g., 20 amino acids long, overlapping by 10), are used to screen for T-cell reactivity across the entire protein. aai.orgnih.gov

T-cell Stimulation and Expansion: Patient-derived CD4+ T-cells are co-cultured with autologous antigen-presenting cells (APCs) in the presence of the peptide pool. aacrjournals.orgaai.org This stimulates the proliferation of T-cells specific to any of the peptides in the pool.

Cytokine Secretion Assays: The reactivity of the expanded T-cell cultures is then assessed by measuring the secretion of cytokines, such as interferon-gamma (IFN-γ), upon re-stimulation with individual peptides. aacrjournals.orgaai.org The enzyme-linked immunosorbent spot (ELISPOT) assay is a highly sensitive method used for this purpose. nih.gov

T-cell Cloning: T-cells that show a specific response are isolated and cloned to create a population of identical T-cells (clones) that all recognize the same epitope. aacrjournals.orgaai.org

Epitope Fine Mapping: To precisely define the minimal epitope, shorter, overlapping peptides within the initially identified reactive region are used to stimulate the T-cell clones. aai.org

Validation with Native Antigen: A crucial validation step involves demonstrating that the T-cell clones specific for the synthetic peptide can also recognize and respond to the naturally processed and presented full-length SSX4 protein. aacrjournals.org This is often done by co-culturing the T-cell clones with APCs that have been incubated with the recombinant SSX4 protein. aacrjournals.org

Specificity of Protein SSX4 (161-180) as a CD4+ T-cell Epitope

The SSX4 (161-180) peptide is specifically recognized by CD4+ T-cells, also known as T-helper cells. aacrjournals.orgaai.org These cells play a central role in orchestrating the adaptive immune response. aacrjournals.org The identification of SSX4 (161-180) as a CD4+ T-cell epitope is significant because these cells are crucial for providing help to other immune cells, including B cells for antibody production and CD8+ cytotoxic T-lymphocytes (CTLs) for direct tumor cell killing. aacrjournals.org Studies have shown that CD4+ T-cell clones specific for SSX4 (161-180) can be isolated from the blood of cancer patients. aacrjournals.orgaai.org

Major Histocompatibility Complex (MHC) Class II Restriction and Presentation of Protein SSX4 (161-180)

The presentation of the SSX4 (161-180) epitope to CD4+ T-cells is dependent on Major Histocompatibility Complex (MHC) class II molecules. aacrjournals.orgaai.org These molecules are found on the surface of professional antigen-presenting cells (APCs) like dendritic cells, macrophages, and B lymphocytes. wikipedia.orgnih.gov The specific MHC class II molecule that presents a particular peptide epitope is determined by the individual's Human Leukocyte Antigen (HLA) type. medlineplus.gov

Association with Specific HLA-DR Alleles (e.g., HLA-DRB108, DRB30202)

Research has demonstrated that the presentation of the SSX4 (161-180) epitope is restricted by specific HLA-DR alleles. In one study, it was found that both the DRB108 and DRB30202 alleles were capable of presenting the SSX4: 161-180 epitope to specific CD4+ T cells. aacrjournals.org The ability of these two different HLA-DR molecules to present the same peptide is attributed to a high level of structural similarity between them. aacrjournals.org The HLA-DRB1 gene is highly polymorphic, with hundreds of different alleles identified, which allows the immune system to respond to a wide variety of foreign antigens. medlineplus.govwikipedia.org The HLA-DRB3 gene is another locus that encodes a beta chain for the HLA-DR molecule and is also polymorphic. nih.govwikipedia.org The association of SSX4 (161-180) with these specific HLA alleles is important for designing targeted immunotherapies.

Table 1: HLA Restriction of the SSX4 (161-180) Epitope

EpitopeRestricting HLA AlleleReference
SSX4 (161-180)HLA-DRB108 aacrjournals.org
SSX4 (161-180)HLA-DRB30202 aacrjournals.org

Cellular Mechanisms of Antigen Processing and Presentation of the SSX4 (161-180) Epitope

The process by which the SSX4 (161-180) epitope is generated and presented on MHC class II molecules involves several key cellular steps. Since SSX4 is an intracellular protein, it must first be acquired by an APC to be processed through the exogenous pathway for MHC class II presentation. aai.orgwikipedia.org

Steps in Antigen Processing and Presentation:

Antigen Uptake: APCs can take up the SSX4 protein released from dying tumor cells through phagocytosis or endocytosis. uniprot.org

Proteolytic Degradation: Once inside the APC, the SSX4 protein is transported to endosomal and lysosomal compartments. Here, it is broken down into smaller peptide fragments by proteases. wikipedia.org

MHC Class II Assembly and Peptide Loading: Meanwhile, MHC class II molecules are synthesized in the endoplasmic reticulum and transported through the Golgi apparatus. wikipedia.org They are associated with a protein called the invariant chain, which prevents premature peptide binding. wikipedia.org In a specialized compartment, the invariant chain is degraded, leaving a small fragment called CLIP in the peptide-binding groove. wikipedia.org Another molecule, HLA-DM, facilitates the removal of CLIP and the loading of antigenic peptides, such as SSX4 (161-180), into the groove of the MHC class II molecule. wikipedia.org

Surface Expression: The stable peptide-MHC class II complex is then transported to the cell surface of the APC. wikipedia.org

T-cell Recognition: The presented SSX4 (161-180) epitope is then available for recognition by the T-cell receptor of a specific CD4+ T-cell. uniprot.org

Importantly, studies have shown that specific CD4+ T-cell clones can efficiently recognize the native SSX4 antigen after it has been processed and presented by autologous professional APCs, confirming that this pathway is functional for the SSX4 (161-180) epitope. aacrjournals.org

Analysis of Spontaneous Immunological Responses Elicited by Protein SSX4 (161-180) in Cancer Patients

The presence of spontaneous immune responses against tumor antigens in cancer patients is a clear indication of their immunogenicity and potential as therapeutic targets. nih.govnih.gov In the case of SSX4, both humoral (antibody-based) and cellular (T-cell-based) immune responses have been observed in patients with various types of cancer. nih.govaacrjournals.orgaai.org

The detection of antibodies against SSX4 in the serum of some cancer patients suggests that the immune system can recognize this protein as foreign. nih.govaacrjournals.org More significantly, the identification of circulating CD4+ T-cells that are specific for SSX4 epitopes, including SSX4 (161-180), demonstrates a pre-existing cellular immune response to this antigen in some individuals. aacrjournals.orgaai.org

For instance, in a study of epithelial ovarian cancer patients, SSX4-specific CD4+ T-cells recognizing the 161-180 region were identified in a patient with a tumor expressing the antigen. aacrjournals.org Similarly, melanoma patients with tumors expressing SSX4 were found to have circulating CD4+ T-cells that could be stimulated in vitro to recognize SSX4 peptides, including the region containing the 161-180 epitope. aai.org

The existence of these spontaneous immune responses is encouraging for the development of SSX4-based cancer vaccines, as it suggests that the immune system is not entirely tolerant to this antigen and that these pre-existing responses could potentially be boosted by vaccination. aacrjournals.org

Detection and Characterization of Humoral Immunity Against SSX4 Antigens

Humoral immunity, mediated by antibodies produced by B cells, plays a role in the immune system's surveillance of cancerous cells. wikipedia.org The detection of antibodies against tumor-associated antigens like SSX4 in cancer patients indicates a spontaneous immune recognition of the tumor.

Research has focused on identifying the presence of naturally occurring antibodies to SSX antigens in patients with tumors expressing these proteins. In a study involving patients with epithelial ovarian cancer (EOC), serological analysis was performed to detect antibodies against SSX-1, SSX-2, and SSX-4. Using ELISA (Enzyme-Linked Immunosorbent Assay), antibodies specific to SSX-2 and SSX-4 were successfully detected in the serum of two patients whose tumors expressed these antigens. aacrjournals.org This finding demonstrates that SSX4 protein expressed by tumor cells is processed and presented in a way that can trigger a specific antibody response. The presence of these antibodies suggests that SSX4 is a target of the humoral immune system in some cancer patients. aacrjournals.org

The methods for detecting such humoral responses are well-established. ELISA is a common technique where SSX4 protein is immobilized, and patient serum is applied to see if antibodies bind to it. A secondary, enzyme-linked antibody is then used to generate a detectable signal. Another method mentioned in research is RAYS (Serological Analysis of Recombinant cDNA Expression Libraries), which can also identify antibodies in patient sera that recognize specific tumor antigens. aacrjournals.org

Table 1: Summary of Humoral Immunity Findings for SSX4

Study Focus Cancer Type Key Findings Detection Methods
Spontaneous Humoral Immunity Epithelial Ovarian Cancer (EOC) Antibodies to SSX-4 were detected in 2 patients with antigen-expressing tumors. aacrjournals.org ELISA, RAYS aacrjournals.org

Comprehensive Assessment of Cellular Immunity, Specifically CD4+ T-cell Responses, to Protein SSX4 (161-180)

Cellular immunity, particularly responses mediated by T lymphocytes, is considered a major effector arm of the anti-tumor immune response. aacrjournals.org CD4+ T cells, often called "helper" T cells, are crucial for orchestrating effective immune responses, including aiding CD8+ cytotoxic T cells and activating B cells for antibody production. aacrjournals.org The assessment of CD4+ T-cell responses to specific protein fragments (peptides) can identify immunogenic epitopes that could be harnessed for vaccines.

Detailed investigations have been conducted to map the specific regions of the SSX4 protein that are recognized by CD4+ T cells. In a study on an ovarian cancer patient with an SSX4-expressing tumor, researchers analyzed the CD4+ T-cell response using circulating lymphocytes. aacrjournals.org They stimulated the patient's T cells with a mixture of overlapping peptides that spanned the entire SSX4 protein sequence. This led to the identification of two distinct regions, or epitopes, that were recognized by the patient's CD4+ T cells: SSX4 (51-70) and SSX4 (161-180). aacrjournals.org A significant fraction of the SSX4-specific T cells in the culture (10.6%) was directed against the SSX4 (161-180) peptide. aacrjournals.org The response was associated with the HLA-DRB3*0202 allele. aacrjournals.org

Similarly, a study involving melanoma patients identified CD4+ T-cell responses to SSX4. For one patient, LAU 97, a T-cell response was detected against the peptide SSX4 (151-170), with a lower level of reactivity observed for the partially overlapping peptide SSX4 (161-180). aai.org This suggests that the core immunogenic sequence may be contained within the overlapping region and can be presented by different HLA class II molecules. aai.org

The characterization of these responses involves stimulating peripheral blood mononuclear cells (PBMCs) with the specific peptide, in this case, SSX4 (161-180). The activation of CD4+ T cells is then measured, often by detecting their secretion of cytokines like interferon-gamma (IFN-γ) through methods such as intracellular cytokine staining or ELISpot assays. aai.orgaacrjournals.org Further experiments have shown that CD4+ T-cell clones specific for these epitopes can recognize and respond to the full-length, native SSX4 protein when it is processed and presented by antigen-presenting cells, confirming the physiological relevance of these epitopes. aacrjournals.org

Table 2: Research Findings on CD4+ T-cell Responses to Protein SSX4 (161-180)

Patient Group Peptide Region Key Findings Associated HLA Allele
Ovarian Cancer Patient SSX4 (161-180) Identified as a distinct CD4+ T-cell epitope; 10.6% of SSX-4 specific cells in culture were directed against this peptide. aacrjournals.org HLA-DRB3*0202 aacrjournals.org
Melanoma Patient (LAU 97) SSX4 (161-180) Lower reactivity detected compared to the overlapping peptide SSX4 (151-170). aai.org Not specified for this peptide

Biological Functions and Molecular Mechanisms Associated with the Full Length Ssx4 Protein

Role of SSX4 in Transcriptional Regulation and Chromatin Remodeling

The full-length SSX4 protein is primarily recognized for its role as a modulator of transcription. nih.govgenecards.org It is suggested to function as a transcriptional repressor, a characteristic attributed to the SSX family of proteins. nih.govwikipedia.orggenecards.org The SSX proteins, including SSX4, contain a domain that shows homology to the Krüppel-associated box (KRAB), a well-known transcriptional repression domain, although SSX4 itself is not implicated in the t(X;18) translocation seen in synovial sarcoma to the same extent as SSX1 and SSX2. genecards.org

The mechanism of transcriptional regulation by SSX4 is linked to its involvement in chromatin remodeling. Chromatin remodeling complexes are crucial for altering chromatin structure, thereby controlling the accessibility of DNA to transcription factors and the transcriptional machinery. nih.gov While direct evidence for the full-length SSX4 independently recruiting chromatin remodeling complexes is still emerging, the C-terminal region of SSX proteins, which is retained in the SS18-SSX fusion protein, is known to be involved in this process. nih.gov This region can interact with polycomb group proteins, which are key players in gene silencing through chromatin modification. The SS18-SSX fusion protein, for instance, has been shown to serve as a bridge between activating transcription factor 2 (ATF2) and transducin-like enhancer of split 1 (TLE1), leading to the repression of ATF2 target genes. nih.gov This suggests that the SSX4 domain contributes to the recruitment of repressive machinery to specific gene promoters.

Furthermore, the SWI/SNF chromatin remodeling complex, which can be targeted by the SS18-SSX fusion protein, plays a significant role in both transcriptional activation and repression by altering nucleosome positioning. elsevierpure.comjensenlab.org The interaction of the SSX component of the fusion protein with components of these complexes highlights a key mechanism by which SSX proteins can influence gene expression. researchgate.net

Involvement of SSX4 in Cellular Processes and Signaling Pathways

The regulatory functions of SSX4 at the transcriptional level have broader implications for various cellular processes. Gene ontology annotations relate the SSX4 gene to nucleic acid binding and the negative regulation of transcription. wikipedia.orggenecards.org These fundamental activities can influence a wide array of cellular functions, including cell proliferation and apoptosis.

Emerging evidence suggests that SSX4 may be involved in specific signaling pathways. For instance, the overexpression of SOX4, a transcription factor that can be influenced by pathways regulated by SSX4-interacting partners, has been linked to the potentiation of metastasis in hepatocellular carcinoma and can act as an agonist of Wnt signaling in cancer cells. nih.gov While these are not direct functions of SSX4, they illustrate the potential downstream consequences of its transcriptional modulatory role.

Moreover, studies on related SSX proteins have shown interactions with proteins involved in key signaling pathways. For example, SSX2 has been found to interact with a human homolog of a Ras-like GTPase interactor, RAB3IP, pointing towards a potential role for the SSX family in regulating GTPase-mediated signaling. wikipedia.org

Mechanistic Insights into SSX4's Potential Contributions to Tumorigenesis and Oncogenic Transformation

The most well-documented role of SSX proteins in tumorigenesis is through the formation of the SS18-SSX fusion oncoprotein, which is a hallmark of synovial sarcoma. wikipedia.orgplos.org This fusion protein is considered both necessary and sufficient for tumorigenesis. nih.gov The SS18-SSX fusion joins the N-terminus of the SS18 protein, a transcriptional coactivator, to the C-terminal repressor domain of an SSX protein, most commonly SSX1 or SSX2, but also rarely SSX4. nih.govresearchgate.net

This chimeric protein acts as an aberrant transcriptional regulator. The SS18 portion can misdirect the complex to target genes, while the SSX portion recruits repressive machinery, leading to the dysregulation of gene expression that drives oncogenic transformation. plos.org Heterologous expression of the SS18-SSX fusion protein has been shown to induce the transformation of fibroblasts. nih.gov

While the oncogenic potential of the full-length SSX4 protein is less clear, its expression is typically restricted to the testis in healthy adults but is aberrantly activated in various cancers, a characteristic of cancer-testis antigens. nih.govwikipedia.org This restricted expression pattern, coupled with its ability to modulate transcription, suggests that its ectopic expression in somatic tissues could contribute to a cellular environment conducive to tumorigenesis. The capacity of SSX proteins to elicit spontaneous humoral and cellular immune responses in cancer patients also makes them potential targets for cancer immunotherapy. nih.govwikipedia.orggenecards.org

Protein-Protein Interaction Networks of the Full-Length SSX4 Protein

Understanding the protein-protein interaction network of SSX4 is crucial for elucidating its molecular functions. nih.govnih.gov These interactions can provide insights into the pathways and processes it regulates.

Several studies have begun to map the interactome of the SSX4 protein. The STRING database, which compiles known and predicted protein-protein interactions, provides a network of proteins associated with SSX4.

Interactor ProteinDescriptionInteraction Confidence Score
MAGEA4Melanoma-associated antigen 4; may play a role in embryonal development and tumor transformation.0.924 string-db.org
MAGEC1Melanoma-associated antigen C1.0.723 string-db.org
SS18L2SS18 like 2.0.745 nih.gov
SSX2IPSSX2 interacting protein.0.839 nih.gov
SS18Component of the SWI/SNF chromatin remodeling complex.0.821 nih.gov
CTAG2Cancer/testis antigen 2.0.670 nih.gov
MAGEA3Melanoma-associated antigen 3.0.677 nih.gov
MAGEA1Melanoma-associated antigen 1.0.677 nih.gov

The interactions of SSX4 with other proteins are central to its function as a transcriptional modulator. The association with other cancer-testis antigens like MAGEA4 and MAGEC1 suggests a coordinated role in pathways relevant to tumor development. string-db.org

The interaction with SS18 and its paralogs, SS18L1 and SS18L2, is particularly noteworthy. nih.gov SS18 is a subunit of the SWI/SNF chromatin remodeling complex, and this interaction likely underpins the role of SSX4 in transcriptional regulation by influencing the activity of this complex. nih.govelsevierpure.com

Interactions with proteins like SSX2IP (SSX2 interacting protein) further expand the potential functional network of SSX4, connecting it to other cellular complexes and processes. nih.gov The functional consequence of many of these interactions, particularly for the full-length SSX4 protein outside of the fusion context, remains an active area of investigation. However, it is clear that these interactions are key to its proposed role as a transcriptional repressor and its involvement in the pathological processes of cancer.

Research Methodologies and Experimental Models for Studying Protein Ssx4 161 180 and Ssx4

In vitro Cell Culture Models for Investigating SSX4 Expression and Immunogenicity

In vitro cell culture models are fundamental for studying the biological role of SSX4. nih.gov These models provide a controlled environment to investigate the expression of SSX4 in various cell types and to assess its immunogenicity. nih.gov Both 2D and 3D culture systems are employed, using peripheral blood mononuclear cell (PBMC)-derived cells, established immune cell lines, and primary patient-derived cells. nih.govnih.gov These models allow researchers to follow key immunological events such as protein uptake by immune cells, cellular maturation, and the release of pro-inflammatory cytokines. nih.gov

For instance, to assess SSX4-specific T-cell responses, CD4+ T cells can be isolated from the peripheral blood of patients and co-cultured with autologous antigen-presenting cells (APCs) that have been pulsed with SSX4-derived peptides. aai.org Similarly, studies have utilized in vitro stimulation of PBMCs from cancer patients with pools of peptides spanning the SSX4 protein sequence to detect and isolate specific T cells. aacrjournals.org These cell-based assays are crucial for evaluating the potential of biotherapeutics to elicit an immune response and for predicting their relative immunogenicity risk before clinical application. nih.gov

Advanced Immunological Assays for Characterizing SSX4 (161-180)-Specific Responses

A variety of advanced immunological assays are employed to characterize the specific immune responses directed against the SSX4 (161-180) peptide and the full-length SSX4 protein. These assays are designed to detect both humoral (antibody-based) and cellular (T-cell-based) immunity.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based immunoassay for detecting and quantifying proteins, including antibodies against specific antigens like SSX4. immunology.orgthermofisher.com In the context of SSX4 research, ELISA is used to screen patient sera for the presence of spontaneously occurring antibodies against the SSX4 protein, which indicates a natural humoral immune response to the tumor antigen. aacrjournals.org

The "sandwich" ELISA is a common format where a capture antibody specific for the target antigen is coated onto the wells of a microplate. immunology.orgaddgene.org The patient's serum is then added, and if SSX4 antibodies are present, they will bind to the antigen. A secondary, enzyme-labeled antibody that recognizes human antibodies is then added, followed by a substrate that produces a measurable color change. immunology.org The intensity of the color is proportional to the amount of SSX4 antibody in the sample. immunology.orgnih.gov This technique has been successfully used to detect antibodies against both SSX-2 and SSX-4 in cancer patients. aacrjournals.org

Table 1: Overview of the Sandwich ELISA Technique

Step Description Purpose
1. Coating A capture antibody specific to the SSX4 antigen is immobilized on the surface of a microplate well. immunology.org To specifically capture the target antigen from the sample.
2. Sample Addition The biological sample, such as patient serum, is added to the well. immunology.org To allow any SSX4 antibodies present in the sample to bind to the immobilized antigen.
3. Detection Antibody A detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added. This antibody also binds to the captured SSX4 antigen at a different site. immunology.org To form a "sandwich" complex and introduce an enzyme for signal generation.
4. Substrate Addition A chemical substrate is added that reacts with the enzyme to produce a visible, colored product. immunology.org To generate a measurable signal.

| 5. Analysis | The intensity of the color is measured using a microplate reader, which is proportional to the concentration of the SSX4 antibody in the sample. immunology.org | To quantify the amount of SSX4 antibody. |

To assess cellular immunity, researchers measure the activation and proliferation of T cells and their production of cytokines in response to SSX4 antigens. aai.orgmdpi.com A key cytokine measured is Interferon-gamma (IFN-γ), which is a hallmark of a Th1-type anti-tumor T-cell response. mdpi.com

In these assays, T cells from patients are stimulated in vitro with SSX4 peptides, such as SSX4 (161-180). aai.orgaacrjournals.org The response is often measured by intracellular cytokine staining followed by flow cytometry, which can identify the percentage of T cells producing IFN-γ. aai.org Another common method is the ELISPOT assay, which quantifies the number of cytokine-secreting cells at a single-cell level. mdpi.com Studies have shown that upon stimulation with a pool of SSX4 peptides, CD4+ T cells from melanoma and ovarian cancer patients can be induced to secrete IFN-γ. aai.orgaacrjournals.org These assays can also measure T-cell proliferation, for example, by tracking the incorporation of labeled nucleotides like ³H-thymidine during cell division. mdpi.com

Table 2: Research Findings on SSX4-Specific CD4+ T-Cell Responses

Patient Cohort Stimulating Antigen Assay Method Key Finding Reference
Melanoma Patients Pool of overlapping peptides spanning the SSX-4 protein Intracellular IFN-γ staining and flow cytometry Detected and isolated SSX-4-specific CD4+ T cells recognizing several distinct antigenic sequences. aai.org
Ovarian Cancer Patient Pool of long peptides spanning the SSX-4 protein sequence IFN-γ ELISPOT and intracellular cytokine staining Identified SSX-4-specific CD4+ T cells, with a sizable fraction directed against the peptide SSX-4: 161-180. aacrjournals.org aacrjournals.org

Identifying the specific Human Leukocyte Antigen (HLA) molecules that present the SSX4 (161-180) peptide to T cells is crucial for understanding the genetic basis of the immune response. These HLA-restriction studies are typically performed using APCs. aai.orgnih.gov Professional APCs, such as dendritic cells or B lymphocytes, express HLA class II molecules (e.g., HLA-DR, -DQ, -DP) that present peptides to CD4+ T cells. nih.gov

In these experiments, researchers use autologous APCs from the patient or engineered artificial APCs (aAPCs) that express specific, known HLA class II alleles. aai.orgnih.gov These APCs are loaded with the SSX4 peptide of interest and then co-cultured with the patient's SSX4-specific T-cell clones. T-cell activation, measured by cytokine release or other markers, will only occur if the T-cell receptor recognizes the peptide presented by the correct HLA molecule. nih.gov This approach has been used to determine that the SSX4 (161-180) epitope can be presented by HLA-DRB108 and DRB30202 molecules. aacrjournals.org

Table 3: Identified SSX4 CD4+ T-Cell Epitopes and their HLA Restriction

Epitope Region Peptide Sequence HLA-Restriction Molecule(s) Cancer Type Reference
SSX-4: 51-70 Not Specified HLA-DRB108 Ovarian Cancer aacrjournals.org

Molecular Biology Techniques for SSX4 Gene and Protein Analysis

Molecular biology techniques are indispensable for analyzing the SSX4 gene (SSX4) and its corresponding protein at the molecular level. These methods allow for the detection of gene expression, the cloning of the gene for further study, and the analysis of the protein itself. genecards.orgnih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify the expression of specific genes, such as SSX4, in tumor samples. aai.orgnih.gov The method first involves extracting RNA from the tissue or cells of interest. nih.gov This RNA is then converted into complementary DNA (cDNA) using an enzyme called reverse transcriptase. nih.govthermofisher.com The resulting cDNA serves as a template for a standard PCR, where primers specific to the SSX4 gene are used to amplify the target sequence. nih.gov

The presence and quantity of the amplified PCR product, often visualized by gel electrophoresis, indicate the expression level of the SSX4 gene in the original sample. nih.gov This technique has been instrumental in demonstrating that SSX4 is expressed in a significant percentage of melanomas and epithelial ovarian cancers, while being absent in most normal adult tissues, highlighting its tumor-specific nature. aai.orgaacrjournals.org More advanced methods like quantitative PCR (qPCR) can provide precise quantification of gene expression levels.

Table 4: Application of RT-PCR in SSX4 Research

Application Description Significance
Tumor Screening Tumor samples from cancer patients are analyzed for the presence of SSX4 mRNA. aai.orgaacrjournals.org Identifies patients whose tumors express the SSX4 antigen, making them potential candidates for SSX4-targeted immunotherapies.
Confirmation of Gene Expression Used to confirm SSX4 expression in tumor cell lines or patient-derived cells used in in vitro experiments. aai.org Ensures that the experimental models accurately reflect the tumor's genetic profile.

| Detection of Fusion Transcripts | In synovial sarcomas, RT-PCR is used to detect the characteristic SYT-SSX fusion transcripts, which can involve SSX4. nih.gov | Serves as a critical diagnostic marker for synovial sarcoma. nih.gov |

Recombinant Protein Production and Purification Methodologies

The study of SSX4 and its specific epitopes, such as SSX4 (161-180), relies heavily on the ability to produce and purify the protein in a laboratory setting. Recombinant protein technology provides the means to generate sufficient quantities of SSX4 for detailed structural and immunological analysis.

Recombinant Protein Production

The production of recombinant SSX4 protein is typically achieved by inserting the human SSX4 gene sequence into a suitable expression vector, which is then introduced into a host organism. rndsystems.com The choice of expression system is critical and can influence protein folding, post-translational modifications, and yield. Common hosts for producing recombinant proteins include bacteria, yeast, insect cells, and mammalian cells. rndsystems.commybiosource.comnih.gov

Escherichia coli (E. coli): This bacterium is a widely used host due to its rapid growth, low cost, and the availability of numerous expression vectors and optimized strains. nih.gov High-cell-density fermentation methods have been developed to maximize the yield of recombinant proteins in E. coli. nih.gov Commercially available recombinant full-length human SSX4 protein is often produced in E. coli. mybiosource.com

Yeast, Baculovirus, and Mammalian Cells: These eukaryotic systems are alternative hosts for SSX4 production. mybiosource.com Mammalian cells, in particular, may offer advantages when proper eukaryotic protein folding and post-translational modifications are necessary for biological activity, although they are generally more complex and costly to culture. promega.com

To facilitate purification, the SSX4 protein is often expressed as a fusion protein with an affinity tag. A common example is an N-terminal polyhistidine-tag (His-tag), which allows for efficient capture of the protein. mybiosource.compromega.com

Purification Methodologies

A multi-step strategy is employed to isolate the recombinant SSX4 protein from the host cell components. The process generally involves cell lysis, clarification of the lysate, a capture step, and subsequent polishing steps. promega.comabcam.com

Cell Lysis and Clarification: The first step is to break open the host cells to release the recombinant protein. This can be done using enzymatic methods (e.g., lysozyme) or mechanical disruption (e.g., sonication, French press). promega.com Following lysis, centrifugation or filtration is used to remove cell debris, resulting in a clarified protein extract. abcam.com

Affinity Chromatography: This is often the primary capture step, especially for tagged proteins. thermofisher.com For His-tagged SSX4, the lysate is passed through a column containing a resin with immobilized metal ions (e.g., nickel), which specifically binds the His-tag. promega.com Unwanted proteins and contaminants are washed away. thermofisher.com The bound SSX4 protein is then eluted by changing the buffer conditions, for instance, by adding a high concentration of imidazole. promega.com

Polishing Steps: To achieve higher purity (e.g., >85%), additional chromatography techniques may be employed following the initial affinity capture. mybiosource.comthermofisher.com These methods separate proteins based on different physicochemical properties.

Ion Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge at a specific pH. thermofisher.comyoutube.com

Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates proteins based on their size. It is effective for removing aggregates and other impurities of different molecular weights. youtube.com

The final purified protein is typically analyzed by SDS-PAGE to confirm its size and purity. mybiosource.com The table below summarizes the common methodologies used in the production and purification of recombinant SSX4.

Step Methodology Purpose Key Considerations
Production Recombinant DNA TechnologyGenerate high levels of SSX4 protein.Choice of host system (E. coli, yeast, mammalian cells) affects yield and protein folding. mybiosource.comnih.gov
Cell Lysis Enzymatic or Mechanical DisruptionRelease intracellular protein from the host.Method must be effective without denaturing the target protein. promega.comabcam.com
Capture Affinity Chromatography (e.g., His-tag)Isolate the target protein from the bulk of host cell proteins. thermofisher.comHighly specific and often results in significant purification in a single step. thermofisher.com
Polishing Ion Exchange, Size Exclusion ChromatographyRemove remaining impurities and protein aggregates. youtube.comIncreases final purity and homogeneity of the protein sample. thermofisher.com

Innovative Proteomic and Peptidomic Approaches for Comprehensive Epitope Characterization

Identifying the specific portions of the SSX4 protein, or epitopes, that are recognized by the immune system is crucial for developing targeted immunotherapies. Modern proteomic and peptidomic techniques offer powerful tools for a comprehensive characterization of these epitopes.

Proteomic Approaches for T-Cell Epitope Identification

Proteomics, the large-scale study of proteins, can be applied to identify which fragments of the SSX4 protein are naturally processed and presented by antigen-presenting cells (APCs) to T-lymphocytes. One established method involves using professional APCs, such as dendritic cells (DCs), and assessing their ability to stimulate specific T-cell responses.

In one approach, monocyte-derived DCs are incubated with soluble recombinant SSX4 protein. researchgate.net The DCs internalize, process, and present fragments of the protein on their surface via Major Histocompatibility Complex (MHC) molecules. These DCs are then co-cultured with T-cells from patients, and the activation of T-cells in response to specific SSX4 sequences is measured. This functional proteomic approach has successfully identified several naturally processed CD4+ T-cell epitopes from SSX4, including sequences such as SSX4 (41-60), SSX4 (61-80), and SSX4 (151-170). researchgate.net

Peptidomic and Mass Spectrometry-Based Characterization

Peptidomics focuses on the global analysis of endogenous peptides in a biological sample. nih.gov This approach can be used to directly identify SSX4-derived peptides present in tumor cells. A more targeted and innovative strategy combines affinity purification with mass spectrometry to precisely map antibody epitopes. This "proteo-genomic" approach has been used to characterize antibody responses to viral glycoproteins and can be adapted for cancer antigens like SSX4. frontiersin.org

The methodology involves:

Affinity Purification: Antibodies from a patient's plasma are used to capture the SSX4 protein and any bound fragments.

Mass Spectrometry (MS): The captured protein/peptide fragments are analyzed by high-resolution mass spectrometry to determine their exact amino acid sequences. frontiersin.org

Sequence Mapping: These sequences are then mapped back to the full-length SSX4 protein to pinpoint the precise epitopes recognized by the polyclonal antibody response in the patient.

This provides a detailed molecular picture of the humoral immune response, revealing which specific regions, potentially including SSX4 (161-180), are most immunogenic. frontiersin.org

Immunoinformatics and Reverse Vaccinology

Computational approaches, often termed immunoinformatics or reverse vaccinology, represent another innovative frontier for epitope characterization. nih.govmdpi.com These methods use algorithms to analyze the primary amino acid sequence of a protein to predict potential B-cell and T-cell epitopes.

The typical workflow includes:

Epitope Prediction: Using online tools and servers to predict peptide sequences likely to bind to MHC class I and class II molecules. mdpi.com

Property Assessment: Screening the predicted epitopes for desirable immunological properties such as antigenicity, non-allergenicity, and non-toxicity using various computational tools. nih.govmdpi.com

Structural Analysis: Modeling the interaction between the predicted epitope and its corresponding MHC molecule or antibody to validate the binding potential.

This in-silico screening allows for the rapid identification of promising epitope candidates across the entire SSX4 proteome, which can then be prioritized for experimental validation. mdpi.com The table below outlines these innovative approaches.

Approach Methodology Objective Example Finding/Application
Functional Proteomics DC-based antigen presentation assaysIdentify naturally processed and presented T-cell epitopes.Identification of SSX4 sequences like (151-170) recognized by CD4+ T-cells. researchgate.net
Proteo-Genomic Analysis Affinity-purification coupled with mass spectrometryDirectly identify antibody epitopes from patient plasma.Mapping the precise binding sites of neutralizing antibodies on a target protein. frontiersin.org
Peptidomics Analysis of endogenous peptides from cells/tissuesDiscover naturally occurring protein fragments that may have biological or immunological function.Characterizing the peptidome of various human cell lines to find stable, potentially functional peptides. nih.gov
Immunoinformatics In-silico prediction and screening algorithmsPredict potential B-cell and T-cell epitopes from a protein sequence for vaccine design.Shortlisting antigenic, non-allergic, and non-toxic peptide candidates from a pathogen's proteome. mdpi.com

Conceptual Therapeutic and Diagnostic Implications of Protein Ssx4 161 180 and Ssx4

Rationale for Developing Immunotherapeutic Strategies Targeting Protein SSX4 (161-180)

The Synovial Sarcoma X (SSX) gene family, particularly SSX4, presents a compelling target for cancer immunotherapy due to its tumor-specific expression. nih.gov These genes are active in various cancers but are silent in normal adult tissues, with the exception of the testis. nih.govaai.org This restricted expression pattern makes SSX4 an ideal candidate for therapies designed to attack cancerous cells while sparing healthy ones. The protein fragment SSX4 (161-180) has been identified as a specific epitope that can be recognized by the immune system's CD4+ T cells, which are crucial for orchestrating an anti-tumor response. aacrjournals.org The presence of spontaneous humoral (antibody) and cellular (T-cell) immune responses against SSX antigens in cancer patients further underscores their potential as immunotherapeutic targets. aacrjournals.orgashpublications.org

The development of immunotherapies targeting SSX4 (161-180) is driven by the need for novel treatment options for cancers like epithelial ovarian cancer (EOC) and melanoma, where SSX4 is frequently expressed. aai.orgaacrjournals.org Studies have shown that a significant percentage of these tumors express SSX4. aai.orgaacrjournals.org For instance, SSX4 mRNA has been detected in 16% of EOC specimens and 25% of melanoma tumors. aai.orgaacrjournals.org The identification of specific SSX4-derived epitopes, such as SSX4 (161-180), that are recognized by the patient's own T cells provides a strong rationale for designing vaccines and other immunotherapies to amplify this natural anti-tumor response. aai.orgaacrjournals.org

Design Principles for Cancer Vaccine Candidates Incorporating SSX4 (161-180) Epitopes

The design of effective cancer vaccines hinges on the selection of appropriate tumor antigens and the ability to induce a robust and sustained immune response. nih.govnih.gov Vaccines incorporating the SSX4 (161-180) epitope are based on the principle of directing the immune system to recognize and eliminate cancer cells expressing the SSX4 protein. nih.gov A key principle is the use of multi-epitope vaccines that can stimulate both CD4+ and CD8+ T cells. nih.govnih.gov The SSX4 (161-180) epitope is recognized by CD4+ T helper cells, which play a critical role in activating and sustaining the cytotoxic T lymphocytes (CTLs), or CD8+ T cells, that directly kill cancer cells. aacrjournals.orgnih.gov

Modern vaccine design often employs in silico algorithms to predict and validate T-cell epitopes, ensuring they can bind to a wide range of Human Leukocyte Antigen (HLA) molecules present in the human population. nih.govnih.gov For a peptide-based vaccine like one using SSX4 (161-180), the length of the peptide is a critical consideration. Longer peptides are generally preferred as they require processing by professional antigen-presenting cells (APCs), such as dendritic cells, leading to a more potent and specific T-cell activation. nih.govnih.gov The inclusion of adjuvants, substances that boost the immune response, is another crucial design element to enhance the vaccine's efficacy. nih.govmdpi.com

The ultimate goal of a cancer vaccine is to generate a strong T-cell response that can overcome the immunosuppressive tumor microenvironment and lead to the eradication of cancer cells. nih.gov The design of such a vaccine must therefore consider not only the specific epitope but also the broader context of the immune system and the tumor itself.

Preclinical Considerations for Adoptive Cell Transfer Therapies Utilizing SSX4 (161-180)-Specific T-cells

Adoptive cell transfer (ACT) is a powerful immunotherapy that involves isolating, expanding, and re-infusing a patient's own tumor-fighting T-cells. nih.govfrontiersin.org For ACT to be effective, the transferred T-cells must be able to recognize and kill cancer cells. nih.gov Utilizing T-cells that are specifically targeted to the SSX4 (161-180) epitope holds significant promise for treating cancers that express this antigen.

A primary preclinical consideration is the successful isolation and ex vivo expansion of T-cells with high avidity for the SSX4 (161-180) epitope. nih.gov These T-cells can be sourced from a patient's tumor-infiltrating lymphocytes (TILs) or peripheral blood. nih.gov Once isolated, these cells are grown to large numbers in the laboratory before being infused back into the patient. nih.gov Preclinical studies have demonstrated that the effectiveness of ACT is directly correlated with the number of transferred tumor-specific T-cells. nih.gov

Another critical aspect is ensuring the functionality and persistence of the transferred T-cells in the patient's body. frontiersin.org The tumor microenvironment can be highly immunosuppressive, and strategies to overcome this, such as combining ACT with other immunotherapies like checkpoint inhibitors, are being actively investigated. mdpi.commdpi.com Furthermore, genetic engineering of T-cells to express T-cell receptors (TCRs) with high affinity for the SSX4 (161-180) epitope is a promising approach to enhance their tumor-killing capacity. ous-research.no Preclinical models are essential for optimizing these strategies and evaluating the safety and efficacy of SSX4 (161-180)-specific T-cell therapies before they can be translated to clinical use. archivesofmedicalscience.com

Diagnostic Potential of SSX4 Expression and Immunogenicity as Biomarkers

The expression of SSX4 in a tumor-specific manner and the ability of the immune system to mount a response against it suggest its potential as a valuable biomarker for cancer diagnosis and monitoring. nih.govaacrjournals.org

Evaluation of SSX4 Expression as a Prognostic Indicator

Table 1: Correlation of SSX4 Expression with Cancer Stage and Prognosis

Cancer Type Correlation with Advanced Stage Correlation with Poorer Prognosis Reference
Neuroblastoma Significant correlation with metastatic stage 4 Implied nih.gov
Non-Small Cell Lung Cancer (SOX4) Positively correlated with clinical stage Significant correlation nih.gov
Epithelial Ovarian Cancer No significant correlation Not established aacrjournals.org

Serological Detection of Anti-SSX4 Antibodies for Cancer Monitoring

The presence of antibodies against tumor antigens in the blood can be an indicator of an ongoing immune response to cancer. nih.gov The detection of anti-SSX4 antibodies in the serum of cancer patients offers a non-invasive method for cancer monitoring. aacrjournals.org Studies have shown that patients with SSX4-expressing tumors can develop a detectable antibody response. aacrjournals.org For example, in a study of epithelial ovarian cancer patients, two individuals with tumors expressing both SSX-2 and SSX-4 had demonstrable antibody responses to both antigens. aacrjournals.org The levels of these antibodies could potentially be tracked over time to monitor the patient's response to therapy or to detect disease recurrence. nih.gov The development of sensitive assays, such as ELISA, allows for the quantification of these antibodies in patient sera. ashpublications.org While promising, the clinical utility of serological detection of anti-SSX4 antibodies requires further validation in larger patient cohorts.

Identified Challenges and Future Directions in SSX4 (161-180) Research

Despite the promise of targeting SSX4 and its (161-180) epitope for cancer therapy and diagnosis, several challenges remain. A key hurdle is the heterogeneity of SSX4 expression within and between tumors, which could lead to immune escape if not all cancer cells express the target antigen. nih.gov The immunosuppressive tumor microenvironment also poses a significant obstacle, as it can dampen the effectiveness of immunotherapies. nih.govnih.gov Overcoming these challenges will require the development of combination therapies that can both target SSX4 and modulate the tumor microenvironment. mdpi.com

Future research will likely focus on several key areas. Refining the design of SSX4-based vaccines to enhance their immunogenicity and ability to induce long-lasting T-cell memory is a priority. frontiersin.org This includes exploring novel adjuvants and delivery systems. mdpi.comd-nb.info For adoptive cell therapy, improving the persistence and function of transferred T-cells is crucial. frontiersin.org This may involve the use of genetically engineered T-cells with enhanced tumor-targeting capabilities or the co-administration of cytokines that support T-cell survival and activity. frontiersin.orgous-research.no

In the diagnostic realm, further validation of SSX4 expression and anti-SSX4 antibodies as reliable biomarkers for prognosis and disease monitoring is needed. This will involve large-scale clinical studies to establish clear correlations and cutoff values. The integration of artificial intelligence and machine learning could also aid in the identification of novel epitopes and the prediction of patient responses to SSX4-targeted therapies. nih.gov Addressing these challenges and pursuing these future directions will be essential to fully realize the therapeutic and diagnostic potential of SSX4 (161-180).

Q & A

What are the structural and functional characteristics of the SSX4 (161-180) peptide, and how do they influence experimental design?

The SSX4 (161-180) peptide contains a KRAB-related domain, which is critical for transcriptional modulation . Its role in chromatin remodeling and interaction with SWI/SNF or Polycomb complexes necessitates careful experimental design. For structural studies, techniques like circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) are recommended to analyze secondary structures and solvent interactions. Functional assays, such as co-immunoprecipitation (co-IP) paired with mutagenesis, can map binding interfaces. Researchers should account for potential solubility issues in aqueous buffers by testing detergents or fusion tags .

How does the SSX4 (161-180) peptide contribute to oncogenic mechanisms, particularly in synovial sarcoma and gliomas?

SSX4 (161-180) is implicated in the SS18-SSX4 fusion protein, a hallmark of synovial sarcoma, where it dysregulates transcription by recruiting chromatin modifiers . In gliomas, the SSX4 promoter drives tumor-specific gene expression, making it a potential target for gene therapy . To study its oncogenic role, CRISPR/Cas9 knockout models or RNA interference (RNAi) can validate functional contributions. Comparative transcriptomic profiling (e.g., RNA-seq ) between wild-type and SSX4-deficient cells can identify downstream targets .

What experimental strategies are recommended to resolve contradictions in subcellular localization data for SSX4 (161-180)?

Conflicting reports on SSX4 localization (nuclear vs. cytoplasmic) may stem from cell-type-specific expression or fixation artifacts. To address this:

  • Use subcellular fractionation followed by Western blotting to isolate nuclear/cytoplasmic fractions.
  • Employ live-cell imaging with fluorescently tagged SSX4 (161-180) under physiological conditions.
  • Validate findings across multiple cell lines (e.g., HEK293, U87MG) and include positive controls (e.g., histone H3 for nuclear markers) .

How can researchers optimize assays to study SSX4 (161-180) interactions with transcriptional complexes?

Key methodologies include:

  • Chromatin immunoprecipitation (ChIP-seq) : To identify DNA regions bound by SSX4-containing complexes.
  • Surface plasmon resonance (SPR) : For real-time quantification of binding kinetics between SSX4 (161-180) and partners like Polycomb proteins.
  • Isothermal titration calorimetry (ITC) : To measure thermodynamic parameters of interactions.
    Ensure buffers contain reducing agents (e.g., DTT) to prevent oxidation of cysteine residues in the peptide .

What are the challenges in synthesizing and stabilizing the SSX4 (161-180) peptide for in vitro studies?

The peptide’s hydrophobicity and propensity for aggregation require:

  • Peptide solubility screening : Test buffers with varying pH, ionic strength, or detergents (e.g., CHAPS).
  • Dynamic light scattering (DLS) : Monitor aggregation over time.
  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
    Include mass spectrometry (MS) and HPLC to verify purity and stability post-synthesis .

How can the SSX4 promoter be leveraged for tumor-specific gene therapy in gliomas?

The SSX4 promoter’s activity in glioma cells (but not normal cells) enables targeted transgene expression. Methodological steps:

  • qRT-PCR or luciferase reporter assays to quantify promoter activity across glioma cell lines.
  • In vivo delivery using adenoviral vectors with the SSX4 promoter driving therapeutic genes (e.g., HSVtk for suicide gene therapy).
  • Validate specificity via bisulfite sequencing to confirm hypomethylation of the SSX4 promoter in tumor cells .

What statistical approaches are suitable for analyzing SSX4 (161-180) functional data with high variability?

  • Error propagation analysis : Quantify uncertainty in dose-response experiments (e.g., IC50 calculations).
  • Multivariate regression : Control for confounding variables (e.g., cell passage number, serum batch).
  • Meta-analysis : Compare results across studies using standardized effect sizes (e.g., Cohen’s d).
    Report sensitivity analyses to assess robustness of conclusions to outliers .

How can researchers validate the specificity of antibodies targeting SSX4 (161-180)?

  • Perform Western blotting with SSX4 knockout cell lysates to confirm absence of cross-reactivity.
  • Use peptide competition assays : Pre-incubate antibodies with excess SSX4 (161-180) peptide to block signal.
  • Validate in immunohistochemistry (IHC) using tissues with known SSX4 expression (e.g., synovial sarcoma samples) .

What are the ethical considerations when using SSX4 (161-180) in preclinical models?

  • Adhere to 3R principles (Replacement, Reduction, Refinement) for animal studies.
  • Obtain IRB approval for human-derived cell lines or xenograft models.
  • Disclose conflicts of interest, particularly if collaborating with entities developing SSX4-targeted therapies .

How should contradictory findings about SSX4’s role in immune evasion be addressed?

Conflicting data may arise from differences in tumor microenvironments. Solutions:

  • Single-cell RNA-seq : Profile SSX4 expression in immune vs. tumor cells.
  • Coculture assays : Test interactions between SSX4-expressing cells and immune effectors (e.g., T cells).
  • Public data mining : Compare SSX4 expression with immune infiltration scores in repositories like TCGA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.